molecular formula C14H16N2OS2 B2716934 N,4-di(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1396749-59-9

N,4-di(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2716934
CAS No.: 1396749-59-9
M. Wt: 292.42
InChI Key: OBARKWFEWBYTPE-UHFFFAOYSA-N
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Description

N,4-di(thiophen-2-yl)piperidine-1-carboxamide is a heterocyclic compound that features a piperidine ring substituted with thiophene groups. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of thiophene rings, which are known for their electronic properties, makes this compound particularly intriguing for various scientific research applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-di(thiophen-2-yl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Thiophene Groups: The thiophene groups are introduced via a substitution reaction, where thiophene derivatives react with the piperidine ring.

    Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N,4-di(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups on the piperidine ring.

    Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can lead to the formation of thiophene sulfoxides or sulfones.

Scientific Research Applications

N,4-di(thiophen-2-yl)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.

    Material Science: The electronic properties of thiophene rings make this compound useful in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: It is studied for its interactions with biological molecules and potential as a bioactive compound.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylic acid share the thiophene ring structure.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and 1-benzylpiperidine have similar piperidine ring structures.

Uniqueness

N,4-di(thiophen-2-yl)piperidine-1-carboxamide is unique due to the combination of thiophene and piperidine rings, which imparts distinct electronic and structural properties. This combination is not commonly found in other compounds, making it a valuable subject for research in various scientific fields.

Properties

IUPAC Name

N,4-dithiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS2/c17-14(15-13-4-2-10-19-13)16-7-5-11(6-8-16)12-3-1-9-18-12/h1-4,9-11H,5-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBARKWFEWBYTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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